3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel compounds with unique structural features. For instance, the one-pot synthesis technique has been employed to create symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives, showcasing high bond-forming efficiency, straightforward operation, and high yield (Maghsoodlou et al., 2014). Similarly, novel synthesis approaches have been explored for creating imine derivatives, which are crucial for various applications, including luminescence sensing and catalysis (Shi et al., 2015).
Material Science and Optoelectronics
In material science, the synthesis of new compounds has facilitated the development of materials with promising optoelectronic properties. For example, trinuclear Copper(II) complexes with Biphenol-Based dinucleating ligands have been synthesized, characterized by their magnetic properties, and analyzed for their potential applications in electronic devices (Filkale et al., 2020). Another study focused on the photochemistry of carbon–nitrogen double bond compounds, contributing to our understanding of their behavior under light exposure, which is vital for designing light-responsive materials (Pratt & Abdul-Majid, 1987).
Catalysis and Reactivity
Titanium(IV) complexes with dimethylamido ligands have been identified as efficient catalysts for alkyne hydroamination, leading to new methodologies for synthesizing a wide range of nitrogen-containing compounds. These findings are critical for the development of new synthetic routes in organic chemistry (Odom, 2005).
Bioactivity and Computational Studies
The synthesis and structural characterization of imine derivatives, combined with computational studies, have revealed insights into their molecular structures, optoelectronic properties, and potential bioactivity. Such studies are instrumental in identifying new compounds for further biological and pharmacological research (Ashfaq et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its implications in various fields.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
3-(3,5-dimethylphenyl)imino-1-propan-2-ylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-13(3)9-14(4)11-15/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDNZCYUGMCORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one |
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